molecular formula C20H26N6OS B2399485 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide CAS No. 941896-60-2

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

Cat. No.: B2399485
CAS No.: 941896-60-2
M. Wt: 398.53
InChI Key: GUDHWBPLSXFUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide is a synthetic organic compound that combines elements of pyrazolopyrimidine and phenylacetamide structures

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide, the following steps are typically undertaken:

  • Formation of Pyrazolopyrimidine Core: : The pyrazolopyrimidine core is synthesized via cyclization reactions involving suitable precursors like aminopyrazole and halopyrimidine.

  • Amidation Reaction: : The resulting pyrazolopyrimidine is then reacted with 2-phenylacetyl chloride or 2-phenylacetic acid to introduce the phenylacetamide group.

  • Amine Addition: : Isobutylamine and methylthio substituents are introduced via nucleophilic substitution reactions, under conditions like elevated temperatures and the presence of suitable solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Industrial Production Methods

The industrial scale production of this compound follows similar synthetic routes but optimized for bulk synthesis. This typically involves large-scale reactors, efficient catalytic systems, and process optimization to maximize yield and purity. Emphasis is placed on sustainable practices and minimizing waste by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the methylthio group to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the nitro or carbonyl groups present in the structure, facilitated by hydrogenation techniques.

  • Substitution: : Various nucleophilic or electrophilic substitutions can occur at the pyrazolopyrimidine core, allowing for functionalization.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Utilizes reagents like palladium on carbon (Pd/C) for catalytic hydrogenation.

  • Substitution: : Involves reagents such as alkyl halides or aryl chlorides, under conditions like high temperature and the presence of a base.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Reduced nitro or carbonyl groups.

  • Substitution Products: : Various alkylated or arylated derivatives.

Scientific Research Applications

The compound’s structure lends itself to numerous applications:

  • Chemistry: : Used as a building block for synthesizing more complex organic molecules and pharmaceuticals.

  • Biology: : Functions as a potential inhibitor or activator in biochemical pathways.

  • Medicine: : Investigated for its therapeutic potential in conditions like cancer, due to its ability to interfere with cellular pathways.

  • Industry: : Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The compound exerts its effects by targeting specific molecular sites and pathways:

  • Molecular Targets: : Interacts with enzymes, receptors, and ion channels.

  • Pathways Involved: : Modulates signaling pathways like MAPK/ERK and PI3K/Akt, impacting cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

  • N-(2-(4-(isobutylamino)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide

  • N-(2-(4-(isobutylamino)-6-(methylthio)-1H-imidazo[4,5-b]pyridine-1-yl)ethyl)-2-phenylacetamide

Uniqueness

  • Structural Attributes: : Unique combination of isobutylamino and methylthio groups in the pyrazolopyrimidine core.

  • Activity Profile: : Distinct interactions with molecular targets and pathways compared to similar compounds, offering unique therapeutic potential.

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylacetamide stands out in the field of synthetic organic compounds due to its versatile applications and unique properties. Its synthesis, reactivity, and applications continue to be a focus of research, unlocking new potentials in various scientific and industrial domains.

Properties

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6OS/c1-14(2)12-22-18-16-13-23-26(19(16)25-20(24-18)28-3)10-9-21-17(27)11-15-7-5-4-6-8-15/h4-8,13-14H,9-12H2,1-3H3,(H,21,27)(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDHWBPLSXFUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.